Quizalofop-ethyl-d3
Overview
Description
Quizalofop-ethyl-d3 is a deuterium-labeled derivative of Quizalofop-ethyl, a selective herbicide used to control grass weeds in broadleaf crops such as soybeans and cotton. The compound belongs to the arylphenoxypropionic acid family of herbicides, which inhibit the activity of acetyl-coenzyme A carboxylase enzymes involved in fatty acid biosynthesis.
Preparation Methods
The synthesis of Quizalofop-ethyl-d3 involves the incorporation of deuterium atoms into the molecular structure of Quizalofop-ethyl. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction:
Esterification: The resulting deuterated intermediate undergoes esterification with an appropriate alcohol to form the final this compound compound.
Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale deuterium exchange reactions and subsequent purification steps to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Quizalofop-ethyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Quizalofop-ethyl-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of herbicides.
Biology: Employed in research on the effects of herbicides on plant physiology and biochemistry.
Medicine: Investigated for its potential effects on human health and its role in the development of herbicide-resistant crops.
Industry: Utilized in the development of new herbicidal formulations and in environmental monitoring to detect herbicide residues.
Mechanism of Action
Quizalofop-ethyl-d3 exerts its herbicidal effects by inhibiting the activity of acetyl-coenzyme A carboxylase enzymes, which are essential for fatty acid biosynthesis in plants. This inhibition disrupts the production of fatty acids, leading to the death of grass weeds. The molecular targets of this compound are the acetyl-coenzyme A carboxylase enzymes, and the pathways involved include the fatty acid biosynthesis pathway.
Comparison with Similar Compounds
Quizalofop-ethyl-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and traceability. Similar compounds include:
Quizalofop-ethyl: The non-deuterated form of the compound, used as a herbicide.
Fluazifop-p-butyl: Another herbicide from the arylphenoxypropionic acid family, with a similar mechanism of action.
Fenoxaprop-p-ethyl: A related herbicide with similar applications and mode of action.
This compound stands out due to its enhanced properties resulting from deuterium incorporation, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]-3,3,3-trideuteriopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUHJPCHFDQAIT-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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